molecular formula C9H12N4O B3360057 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde CAS No. 88268-16-0

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B3360057
CAS No.: 88268-16-0
M. Wt: 192.22 g/mol
InChI Key: UJJLDDNKCAHWIT-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a pyrimidine moiety and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 2-chloropyrimidine with piperazine under nucleophilic substitution conditions. The resulting 4-(Pyrimidin-2-yl)piperazine is then subjected to formylation to introduce the aldehyde group. Common reagents for this step include formic acid or formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drugs targeting neurological disorders and cancer.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde is largely dependent on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both the aldehyde functional group and the pyrimidine moiety, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

4-pyrimidin-2-ylpiperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-8-12-4-6-13(7-5-12)9-10-2-1-3-11-9/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLDDNKCAHWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518553
Record name 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88268-16-0
Record name 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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